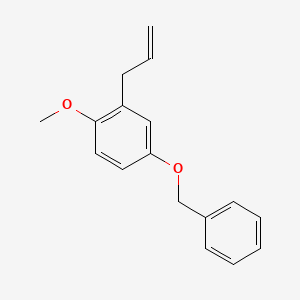

2-Allyl-4-(benzyloxy)-1-methoxybenzene

Description

2-Allyl-4-(benzyloxy)-1-methoxybenzene (CAS No. 205433-78-9) is a substituted benzene derivative with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol . It features three key substituents:

- Methoxy group (-OCH₃) at the 1-position.

- Benzyloxy group (-OBn) at the 4-position.

- Allyl group (-CH₂CH=CH₂) at the 2-position.

This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of complex molecules through reactions such as cycloadditions or cross-couplings. Its structural versatility stems from the reactive allyl group and the electron-donating benzyloxy/methoxy substituents, which influence its electronic and steric properties .

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

1-methoxy-4-phenylmethoxy-2-prop-2-enylbenzene |

InChI |

InChI=1S/C17H18O2/c1-3-7-15-12-16(10-11-17(15)18-2)19-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3 |

InChI Key |

DDQVIYWNCRKZMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-4-(benzyloxy)-1-methoxybenzene typically involves several steps:

Starting Material: The synthesis often begins with commercially available 2-allylphenol.

Bromination: The phenol group is selectively brominated using N-bromosuccinimide (NBS) to form 2-allyl-4-bromo-6-nitrophenol.

Alkylation: The brominated phenol is then alkylated under standard conditions using allyl bromide to produce the desired compound.

Industrial Production Methods

While specific industrial production methods for 2-Allyl-4-(benzyloxy)-1-methoxybenzene are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-4-(benzyloxy)-1-methoxybenzene undergoes several types of chemical reactions:

Bromination: The benzylic C-H bonds can be brominated using NBS to form benzylic halides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Bromination: N-bromosuccinimide (NBS) in tetrachloride (CCl4).

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Benzoic acids.

Bromination: Benzylic halides.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

2-Allyl-4-(benzyloxy)-1-methoxybenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Allyl-4-(benzyloxy)-1-methoxybenzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share functional or positional similarities with 2-Allyl-4-(benzyloxy)-1-methoxybenzene:

Key Structural and Functional Differences

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The benzyloxy and methoxy groups in 2-Allyl-4-(benzyloxy)-1-methoxybenzene are electron-donating, enhancing aromatic electrophilic substitution reactivity. In contrast, bromine substituents in the brominated analog (C₁₆H₁₃Br₂O₂) introduce electron-withdrawing effects, making the ring less reactive toward electrophiles but more prone to nucleophilic substitution . The amino and hydroxyethyl groups in 1-methoxy-2-amino-4-β-hydroxyethyl-amino-benzene impart basicity and water solubility, critical for its use in hair dyes .

Steric and Lipophilic Considerations

- The allyl group in all analogs enables participation in Diels-Alder or Heck reactions, but its position (2- vs. 4-) alters regioselectivity in subsequent transformations .

Biological Activity

2-Allyl-4-(benzyloxy)-1-methoxybenzene, also known as a derivative of methoxy-substituted phenolic compounds, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Allyl-4-(benzyloxy)-1-methoxybenzene is CHO, with a molecular weight of 254.32 g/mol. The compound features a benzene ring with an allyl group, a benzyloxy group, and a methoxy group, which contribute to its unique chemical reactivity and biological effects.

Biological Activity

1. Antimicrobial Properties

Research indicates that 2-Allyl-4-(benzyloxy)-1-methoxybenzene exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

2. Anticancer Activity

The compound has demonstrated potential anticancer effects in vitro. Studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. It appears to inhibit cell proliferation by interfering with cell cycle progression, particularly at the G1/S checkpoint.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 2-Allyl-4-(benzyloxy)-1-methoxybenzene has shown anti-inflammatory effects in animal models. It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-κB), which plays a critical role in inflammatory responses.

The biological activities of 2-Allyl-4-(benzyloxy)-1-methoxybenzene can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, disrupting their integrity.

Case Studies

Several studies have investigated the biological effects of 2-Allyl-4-(benzyloxy)-1-methoxybenzene:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC (minimum inhibitory concentration) of 32 µg/mL. |

| Study 2 | Showed that the compound induced apoptosis in MCF-7 breast cancer cells through caspase activation and mitochondrial dysfunction. |

| Study 3 | Reported significant reduction in inflammatory markers (TNF-α and IL-6) in a murine model of arthritis after treatment with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.